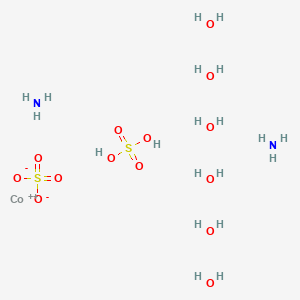
2,4-Dimethyl-1,3-cyclopentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentanedione, featuring two methyl groups attached to the second and fourth carbon atoms of the cyclopentane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,3-cyclopentanedione can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclopentanedione with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Another method involves the condensation of acetone with methyl vinyl ketone, followed by cyclization and subsequent methylation. This multi-step process requires careful control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production may utilize catalysts to enhance reaction rates and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-dimethyl-1,3-cyclopentanediol.
Substitution: Formation of halogenated derivatives like 2,4-dibromo-1,3-cyclopentanedione.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,3-cyclopentanedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-1,3-cyclopentanedione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-1,2-cyclopentanedione: Similar structure but with different positions of the methyl groups.
1,3-Cyclopentanedione: Lacks the methyl groups, leading to different chemical properties and reactivity.
2,5-Dimethyl-1,3-cyclopentanedione: Another isomer with methyl groups at different positions.
Uniqueness
2,4-Dimethyl-1,3-cyclopentanedione is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for selective reactions and applications that may not be possible with other isomers or derivatives.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2,4-dimethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)5(2)7(4)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
FCELWXAACZZLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


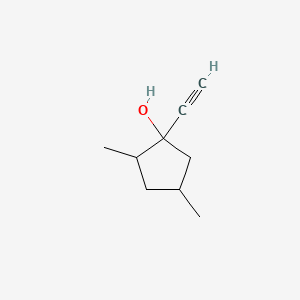



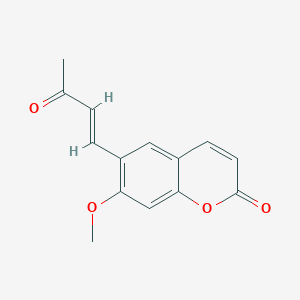
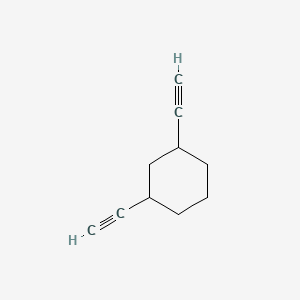
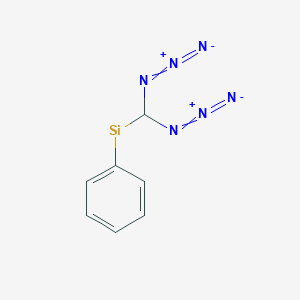
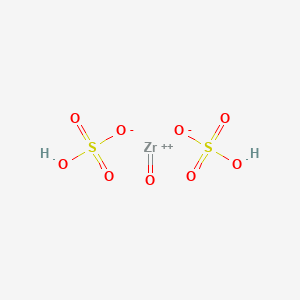
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)


